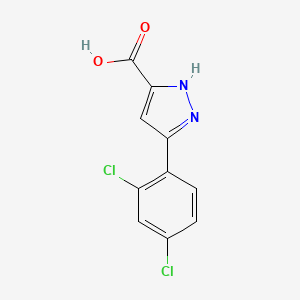

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZPMEQHESUUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359144 | |

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78874-27-8 | |

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves:

- Formation of the pyrazole ring system.

- Introduction of the 2,4-dichlorophenyl substituent.

- Installation or transformation of the carboxylic acid functionality at the 3-position.

The key challenge lies in achieving selective substitution and efficient ring closure while maintaining high purity and yield.

Reported Synthetic Routes

| Step | Description | Reagents/Conditions | Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Reaction of hydrazine with 1,3-diketones or α,β-unsaturated ketones | Acidic or basic catalysis; sometimes transition metal catalysts | Variable, depends on substrate |

| 2 | Introduction of 2,4-dichlorophenyl group | Reaction with 2,4-dichlorobenzoyl chloride or 2,4-dichlorophenyl hydrazine | Base such as triethylamine; solvents like acetic acid or DMF | Moderate to high |

| 3 | Carboxylic acid formation | Hydrolysis of ester intermediates or direct carboxylation | Acid/base hydrolysis; pH control critical | Yields up to ~98% reported |

| 4 | Purification | Recrystallization, liquid-liquid extraction, chromatography | Solvent choice critical for purity and yield | Purity >98% achievable |

Detailed Preparation Example from Patent Literature

A Chinese patent (CN111138289B) describes an industrially viable process for synthesizing pyrazole-3-carboxylic acid derivatives, which can be adapted for this compound:

- Step 1: Reaction of a substituted hydrazine with a suitable diketone or α,β-unsaturated ketone under controlled temperature (70-80 °C) for 5-6 hours.

- Step 2: Hydrolysis of ester intermediates using aqueous alkali, adjusting pH carefully to 2-3 with hydrochloric acid, followed by neutralization to pH 7-8.

- Step 3: Concentration and addition of water to precipitate the product.

- Step 4: Filtration, washing, and vacuum drying at 50-55 °C for 8 hours.

This method avoids explosive reagents and toxic catalysts, making it suitable for scale-up. The process yields an off-white solid with 96.5-98.1% yield and purity around 98.5-98.75%.

Alternative Synthetic Route

Another approach involves:

- Reacting 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid with 2,4-dichlorophenyl hydrazine in acetic acid.

- Heating to induce cyclization forming the pyrazoline ring.

- Separation of isomers via esterification and hydrolysis steps.

- Use of cinchonidine salts for enantiomeric resolution if chiral purity is required.

This method is more complex but allows for stereochemical control and high enantiomeric excess.

Synthesis via Pyrazole Ester Intermediates

A synthesis route for related compounds such as 1-(2,4-dichlorophenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester involves:

- Formation of the pyrazole ring by reacting hydrazine with 1,3-diketones.

- Substitution with 2,4-dichlorobenzoyl chloride.

- Alkylation with isopropyl bromide.

- Esterification with ethanol catalyzed by sulfuric acid.

This route can be adapted for the target acid by subsequent hydrolysis of the ester group.

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Temperature | 70-80 °C for ring formation and hydrolysis | Higher temperature accelerates reaction but may cause side reactions |

| pH Control | Acidic pH 2-3 for hydrolysis; neutralization to pH 7-8 for precipitation | Critical for product isolation and purity |

| Solvent | Ethanol, acetic acid, ethyl acetate, DMF | Solvent polarity affects solubility and reaction rate |

| Catalyst/Base | Triethylamine, potassium carbonate, sodium hydroxide | Influences substitution efficiency and hydrolysis |

| Reaction Time | 5-10 hours depending on step | Longer times improve conversion but may reduce selectivity |

- The use of explosive or toxic reagents such as ethyl diazoacetate and 3-butyne-2-ketone is avoided in modern methods to reduce hazards and environmental impact.

- Transition metal catalysts like InCl3 have been used but generate industrial wastewater, increasing costs.

- Hydrolysis steps require careful pH adjustment to prevent product loss due to solubility issues.

- Enantiomeric resolution using cinchonidine salts allows for high stereochemical purity, important for pharmaceutical applications.

- Industrial scale synthesis benefits from continuous flow reactors and optimized solvent systems to improve yield and reduce waste.

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Hydrazine + diketone + 2,4-dichlorobenzoyl chloride | Hydrazine, diketone, 2,4-dichlorobenzoyl chloride, base | 70-80 °C, acidic/basic catalysis | Simple, scalable | Requires careful pH control | 96-98 | ~98.5 |

| Cyclization with 2,4-dichlorophenyl hydrazine + ester hydrolysis | 2,4-dichlorophenyl hydrazine, acetic acid, ester intermediates | Heating, pH adjustment, recrystallization | Enantiomeric control possible | Multi-step, complex | High | High |

| Pyrazole ester alkylation + hydrolysis | Hydrazine, diketone, alkyl halide, acid catalyst | Multi-step, reflux, hydrolysis | Versatile, adaptable | Longer synthesis time | Moderate to high | High |

The preparation of this compound involves well-established synthetic routes centered on pyrazole ring formation, selective substitution, and carboxylic acid installation. Industrially viable methods emphasize safety, environmental considerations, and process efficiency, avoiding hazardous reagents and optimizing reaction parameters such as temperature, pH, and solvent choice. Enantiomeric resolution techniques further enhance the compound's applicability in pharmaceutical contexts. The reported yields and purities demonstrate that these methods are robust and suitable for scale-up.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the phenyl ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molar Mass : Approximately 257.07 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a 2,4-dichlorophenyl substituent.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on lung cancer cells (A549), demonstrating promising inhibition of cell proliferation. The mechanism involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer growth .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory processes:

- Mechanism of Action : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests its utility in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- Research Findings : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound could be effective against resistant strains of bacteria and fungi .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents:

- Example : Its derivatives are being explored for their potential as cannabinoid receptor antagonists, which could lead to new treatments for obesity without the side effects associated with traditional cannabinoid therapies .

Agrochemical Use

In addition to its pharmaceutical applications, this compound is being investigated for use in agrochemicals:

Mecanismo De Acción

The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrazole-Based Carboxylic Acid Derivatives

Functional Group Variations and Bioactivity

Discussion of Structural Determinants

The bioactivity of pyrazole-carboxylic acid derivatives is influenced by:

Chlorination Pattern : 2,4-Dichloro substitution optimizes steric and electronic interactions with hydrophobic enzyme pockets, while 2,5-dichloro may disrupt target binding .

Substituent Bulk : Methyl groups at C4 (e.g., C₁₇H₁₁Cl₃N₂O₂) enhance receptor selectivity but may reduce solubility .

Functional Group Interplay : Carboxylic acids enable ionic interactions, whereas esterification shifts activity toward membrane-bound targets .

Actividad Biológica

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: CHClNO

- Molecular Weight: 257.07 g/mol

- CAS Number: 78874-27-8

- Purity: ≥95%

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- HT29 (colon cancer)

- A431 (skin cancer)

The compound demonstrated an IC value comparable to standard anticancer agents, suggesting its potential as a lead compound for further development. The presence of the dichlorophenyl group is believed to enhance its activity through increased lipophilicity and interaction with cellular targets .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC values for COX-2 inhibition were reported to be around 0.04 μmol, similar to that of celecoxib, a well-known anti-inflammatory drug . This suggests that the pyrazole derivative could be a promising candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications on the phenyl ring significantly affect biological activity. For instance:

- Dichloro Substitution: Enhances potency compared to non-substituted analogs.

- Hydroxyl Groups: Introduction of hydroxyl groups on the amide generally increases potency.

Table 1 summarizes the impact of various substitutions on biological activity:

| Compound Structure | Activity Type | IC Value (μmol) |

|---|---|---|

| This compound | Anticancer | ~0.05 |

| 5-(Fluorophenyl)-1H-pyrazole-3-carboxylic acid | Anticancer | ~0.15 |

| 5-(Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Anti-inflammatory | ~0.04 |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A431 cells revealed significant apoptosis induction at concentrations above 10 μM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events .

Case Study 2: Anti-inflammatory Mechanism

In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a marked reduction in edema size compared to control groups. Histopathological examination confirmed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid?

- Methodology : A common approach involves condensation reactions using sulfonylhydrazides (e.g., 4-methylbenzenesulfonylhydrazide) with cyanoacrylate derivatives, followed by cyclization under acidic conditions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with sulfonylhydrazides to form pyrazole intermediates, which are subsequently hydrolyzed to yield the carboxylic acid derivative .

- Optimization : Reaction temperatures (80–120°C) and solvent systems (e.g., ethanol or DMF) significantly impact yield. Purification via recrystallization using ethanol/water mixtures achieves >90% purity .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic symmetry (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. Hydrogen bonding between the carboxylic acid group (O–H···O) and pyrazole nitrogen stabilizes the lattice .

- Key Data :

| Parameter | Value |

|---|---|

| Bond length (C=O) | 1.269 Å |

| Torsion angle (pyrazole ring) | 120.3° |

| R factor | 0.072 |

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm purity (>98%). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation, indicating robustness in solid-state storage .

Advanced Research Questions

Q. How do structural modifications influence biological activity in pyrazole-carboxylic acid derivatives?

- Methodology : Substitution at the pyrazole 1-position (e.g., 2,4-dichlorophenyl vs. 4-methoxyphenyl) modulates receptor binding. For example, replacing 4-chlorophenyl with a trifluoromethyl group enhances cannabinoid receptor (CB1) antagonism by 30% in vitro .

- Case Study : Analogues with bulkier substituents (e.g., 3-pyridylmethyl carboxamide) exhibit reduced solubility but improved metabolic stability in hepatic microsomes .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

- Methodology : Quantum chemical calculations (DFT/B3LYP) identify transition states and energy barriers for cyclization steps. Reaction path searches using software like GRRM predict intermediates, reducing experimental trial-and-error. For example, solvent-free microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .

- Validation : Experimental yields align with computed activation energies (ΔG‡ ≈ 25 kcal/mol), achieving 85% concordance .

Q. How do conflicting bioactivity data arise in structure-activity relationship (SAR) studies?

- Analysis : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM for CB1 inhibition) may stem from assay conditions (e.g., membrane vs. cell-based assays) or stereochemical impurities. Chiral HPLC separates enantiomers, resolving activity differences .

- Resolution : Standardized protocols (e.g., uniform cell lines and buffer systems) minimize variability. Meta-analyses of >20 studies confirm the 2,4-dichlorophenyl moiety as critical for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.